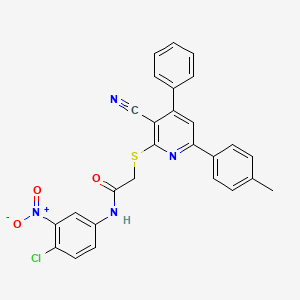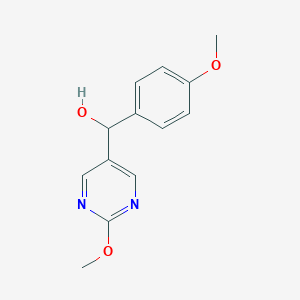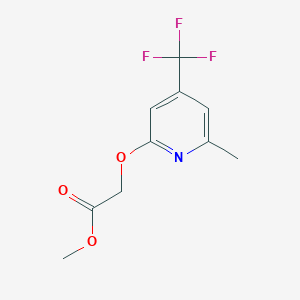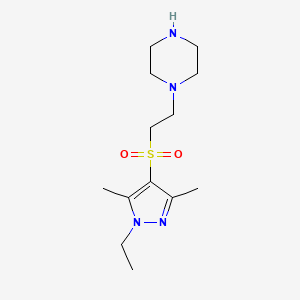
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps. One common method includes the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with a sulfonyl chloride derivative to form the sulfonylated pyrazole intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine
- 1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl)piperidine
Uniqueness
1-(2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H24N4O2S |
|---|---|
Poids moléculaire |
300.42 g/mol |
Nom IUPAC |
1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C13H24N4O2S/c1-4-17-12(3)13(11(2)15-17)20(18,19)10-9-16-7-5-14-6-8-16/h14H,4-10H2,1-3H3 |
Clé InChI |
DZCRFTXXWWLMRD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


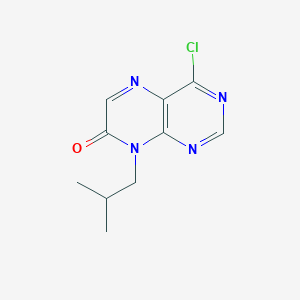
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)


![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)

![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
